molecular formula C14H14ClNO B1629569 (4-Chlorophenyl)(4-methoxyphenyl)methanamine CAS No. 856568-20-2

(4-Chlorophenyl)(4-methoxyphenyl)methanamine

Cat. No.: B1629569
CAS No.: 856568-20-2
M. Wt: 247.72 g/mol
InChI Key: CCICTLJYDLLZDO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group and a methoxyphenyl group attached to a methanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine typically involves the following steps:

  • Bromination: The starting material, 4-methoxybenzene, undergoes bromination to introduce a bromo group at the para position.

  • Amination: The brominated compound is then subjected to amination using ammonia or an amine derivative to form the methanamine core.

  • Coupling Reaction: The chlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide or hydroxyl derivatives.

  • Reduction: Reduction reactions can reduce the compound to form simpler amines or alcohols.

  • Substitution: Substitution reactions can replace the chloro or methoxy groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Amine oxides, hydroxyl derivatives.

  • Reduction Products: Simpler amines, alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(4-methoxyphenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(4-Chlorophenyl)(4-methoxyphenyl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine: Similar structure but with different positions of the chloro and methoxy groups.

  • (4-Chlorophenyl)(phenyl)methanamine: Lacks the methoxy group, leading to different chemical properties and reactivity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications are likely to expand its utility and impact.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCICTLJYDLLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640712
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856568-20-2
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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